GSK-114
概要
説明
GSK114は、心臓トロポニンI相互作用キナーゼ(TNNI3K)の高選択的かつ経口活性な阻害剤です。 他のキナーゼに対してTNNI3Kに対して著しい選択性を示しており、心臓生物学の研究や潜在的な治療応用において貴重なツールとなっています .
科学的研究の応用
GSK114 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study kinase inhibition and structure-activity relationships.
Biology: Helps in understanding the role of TNNI3K in cardiac biology and disease.
Medicine: Potential therapeutic applications in treating cardiac hypertrophy, dilated cardiomyopathy, and heart failure.
Industry: Utilized in the development of new cardiac medicines and as a tool in drug discovery.
作用機序
GSK114は、チロシン様キナーゼファミリーのメンバーであるTNNI3Kを選択的に阻害することにより、その効果を発揮します。この阻害は、心臓組織におけるキナーゼの役割を破壊し、心臓肥大や心不全に関与する経路に影響を与えます。 この化合物は、B-Rafキナーゼに対してTNNI3Kに対して40倍の選択性を示しており、その特異性を強調しています .
類似の化合物との比較
類似の化合物
3-((6,7-ジメトキシキナゾリン-4-イル)アミノ)-4-(ジメチルアミノ)-N-メチルベンゼンスルホンアミド: GSK114の構造的に類似した類似体。
その他の4-アニリノキナゾリン: これらの化合物は、類似の構造的特徴とキナーゼ阻害プロファイルを共有しています.
ユニークさ
GSK114は、TNNI3Kに対する高い選択性と経口バイオアベイラビリティにより際立っています。 これは、in vitroとin vivoの両方の研究において貴重なツールであり、TNNI3Kの生物学的役割と潜在的な治療応用に関する洞察を提供します .
生化学分析
Biochemical Properties
GSK-114 plays a crucial role in biochemical reactions by selectively inhibiting TNNI3K with an IC50 of 25 nM . This inhibition is highly selective, showing a 40-fold preference for TNNI3K over B-Raf kinase . This compound interacts with several enzymes and proteins, including ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK, at a concentration of 1 µM . These interactions are primarily inhibitory, affecting the activity of these kinases and altering downstream signaling pathways.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of TNNI3K affects the cardiac troponin I-interacting kinase pathway, which is crucial for heart tissue function . Additionally, this compound’s interaction with other kinases can lead to changes in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of TNNI3K, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to altered cellular signaling and function. This compound also affects gene expression by modulating the activity of transcription factors regulated by TNNI3K and other kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to six months . Over time, this compound’s inhibitory effects on TNNI3K and other kinases can lead to long-term changes in cellular function, including altered cell proliferation and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits TNNI3K without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and altered cellular function . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of TNNI3K and other kinases . This inhibition affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. This compound’s interaction with enzymes such as glycogen synthase kinase 3β (GSK-3β) further influences metabolic pathways related to glycogen synthesis and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its bioavailability and efficacy. This compound’s distribution is also influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with TNNI3K and other kinases . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments . These localization patterns are crucial for this compound’s efficacy in modulating cellular signaling pathways.
準備方法
合成経路と反応条件
GSK114の合成には、3-((6,7-ジメトキシキナゾリン-4-イル)アミノ)-4-(ジメチルアミノ)-N-メチルベンゼンスルホンアミドの調製が含まれます。 反応条件には通常、溶媒としてジメチルスルホキシド(DMSO)の使用が含まれ、超音波処理と加温技術により溶解性を高めています .
工業生産方法
GSK114の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高純度と収率を確保するために反応条件を厳密に管理することが含まれます。 この化合物は、長期安定のために-20℃で固体として保管されています .
化学反応の分析
反応の種類
GSK114は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
置換: 1つの官能基を別の官能基で置換することを含む。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 条件には、反応効率を最適化するために制御された温度とpHレベルが含まれることがよくあります .
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります .
科学研究への応用
GSK114は、以下を含む幅広い科学研究への応用を持っています。
化学: キナーゼ阻害と構造活性相関関係を研究するためのプローブとして使用されます。
生物学: 心臓生物学と病気におけるTNNI3Kの役割を理解するのに役立ちます。
医学: 心臓肥大、拡張型心筋症、心不全の治療における潜在的な治療応用。
類似化合物との比較
Similar Compounds
3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-(dimethylamino)-N-methylbenzenesulfonamide: A close structural analog of GSK114.
Other 4-anilinoquinazolines: These compounds share similar structural features and kinase inhibition profiles.
Uniqueness
GSK114 stands out due to its high selectivity for TNNI3K and its oral bioavailability. This makes it a valuable tool for both in vitro and in vivo studies, providing insights into the biological role of TNNI3K and potential therapeutic applications .
特性
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSROMRPOFFTMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: How does GSK114, also known as 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide, interact with its target, cardiac troponin I-interacting kinase (TNNi3K), and what are the downstream effects of this interaction?
A1: GSK114 acts as a potent and selective inhibitor of TNNi3K. [, ] While the exact downstream effects of this inhibition are still being investigated, TNNi3K is known to play a role in cardiac muscle contraction regulation. Therefore, inhibiting TNNi3K with GSK114 could potentially have therapeutic implications for cardiovascular diseases. Further research is needed to fully elucidate the downstream effects of GSK114-mediated TNNi3K inhibition.
Q2: How does the structure of GSK114 contribute to its inhibitory activity against TNNi3K, and what modifications impact its potency and selectivity?
A2: Research suggests that both the quinazoline core and the N-methylbenzenesulfonamide moiety of GSK114 are crucial for its potent TNNi3K inhibition. [] The quinazoline likely interacts with the hinge region of the kinase domain, a common feature of kinase inhibitors. Interestingly, the N-methylbenzenesulfonamide group appears to contribute significantly to GSK114’s potency, more so than typical quinazoline-based kinase inhibitors. [] Modifications to the hinge-binding region, such as adding a methyl group, can completely abolish TNNi3K inhibitory activity. [] This highlights the importance of specific structural features for GSK114's activity and selectivity. Further investigation into structure-activity relationships will be crucial for developing more potent and selective TNNi3K inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。